3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide
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Overview
Description
3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide is an organic compound that features a bromophenyl group and a methoxyphenyl group connected by a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 4-bromobenzaldehyde with 3-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired propenamide compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the propenamide group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-N-(3-methoxyphenyl)-2-propenamide
- 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide
- 3-(4-Fluorophenyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the methoxy group can affect the compound’s solubility and overall pharmacokinetic properties.
Properties
CAS No. |
853344-70-4 |
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Molecular Formula |
C16H14BrNO2 |
Molecular Weight |
332.19 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ |
InChI Key |
ASMIHABOOYAZND-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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